molecular formula C15H23NO4 B080496 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester CAS No. 14258-08-3

1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester

Cat. No.: B080496
CAS No.: 14258-08-3
M. Wt: 281.35 g/mol
InChI Key: AZNISFZCSXEMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester is a chemical compound with the molecular formula C14H21NO4. It is known for its role in various organic synthesis processes and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester typically involves the Hantzsch ester synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyridine derivatives, reduced dihydropyridine compounds, and substituted esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reduction reactions. This property makes it a valuable reagent in organic synthesis. The compound can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1, which is significant in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis applications .

Properties

CAS No.

14258-08-3

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3

InChI Key

AZNISFZCSXEMJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C

Synonyms

1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester

Origin of Product

United States

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